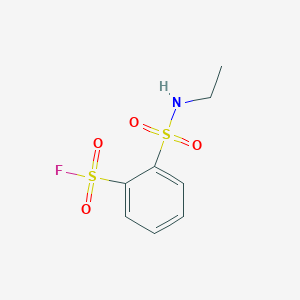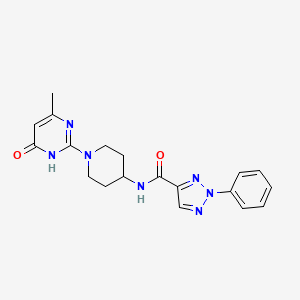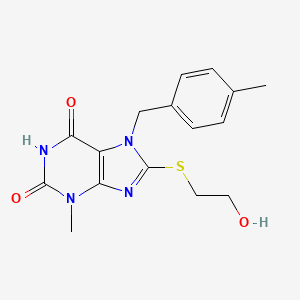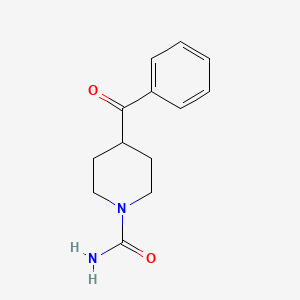![molecular formula C6H9NO3S B2366451 3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide CAS No. 2385077-55-2](/img/structure/B2366451.png)
3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide is a heterocyclic compound that has been synthesized and studied for its potential use in various scientific applications. This compound is also known as oxathiapiprolin and has the chemical formula C15H18N2O3S2.1.1.01,5]nonane 4,4-dioxide.
Aplicaciones Científicas De Investigación
Regioselective Base-induced Elimination The base-induced elimination process of unsymmetrical 8-oxa-3-thiabicyclo[3.2.1]octane and 9-oxa-3-thiabicyclo[3.3.1]nonane demonstrates high regioselectivity. This reaction's selectivity sheds light on the correlation between the regioselectivity and the proton undergoing abstraction, whether equatorial versus axial (Lautens, Fillion, & Sampat, 1998).
Metal-free Reduction of CO2 to Methanol Organocatalyst 1-Bcat-2-PPh2-C6H4 acts as an efficient, metal-free system for reducing carbon dioxide to methanol using hydroboranes. This process demonstrates "living" behavior of the catalyst, highlighting its potential for high yields and significant turnover numbers and frequencies, marking a promising route for CO2 utilization (Courtemanche, Légaré, Maron, & Fontaine, 2013).
Catalytic Aerobic Oxidation of Alcohols The nitroxyl radical 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO), supported on SBA-15, presents an efficient and recyclable catalyst for the aerobic oxidation of alcohols under metal-free conditions. This innovative approach provides a superior catalytic activity compared to traditional systems, emphasizing the catalyst's reusability without loss of efficiency (Karimi, Farhangi, Vali, & Vahdati, 2014).
Synthesis of Bridged Morpholines Efficient synthesis methods for 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane from dicarboxylic acids showcase a solvent-free key cyclization step. These syntheses contribute to the accessible production of bridged morpholines, important in various chemical synthesis applications (Zaytsev et al., 2016).
Propiedades
IUPAC Name |
3-oxa-4λ6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-11(9)7-3-5-1-6(7,2-5)4-10-11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPWIALNZRTFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COS(=O)(=O)N3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366374.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B2366378.png)
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/no-structure.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2366381.png)
![N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2366383.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2366384.png)


![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide](/img/structure/B2366388.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)

